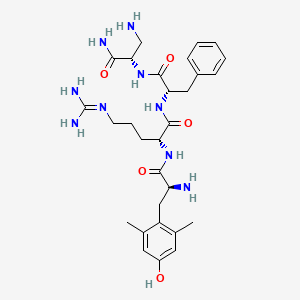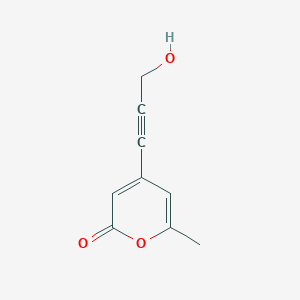![molecular formula C30H40N4+2 B15168310 1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) CAS No. 561000-14-4](/img/structure/B15168310.png)
1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) is a complex organic compound that features an anthracene core linked to two imidazolium units via methylene bridges
準備方法
The synthesis of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and imidazole derivatives.
Formation of Methylene Bridges: The anthracene core is functionalized with methylene groups through a series of reactions, often involving formaldehyde or other methylene donors.
Imidazolium Formation: The functionalized anthracene is then reacted with butyl-substituted imidazole under conditions that promote the formation of imidazolium ions. This step may involve the use of strong acids or other catalysts to facilitate the reaction.
化学反応の分析
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium units can be reduced to imidazole under appropriate conditions.
Substitution: The methylene bridges can be substituted with other functional groups, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) has several scientific research applications:
Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes due to its photophysical properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a fluorescent probe for imaging and tracking biological processes.
作用機序
The mechanism by which 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, while the imidazolium units can interact with negatively charged biomolecules, facilitating various biochemical processes.
類似化合物との比較
Similar compounds to 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) include:
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative with different functional groups.
1,1’-[Anthracene-9,10-diylbis(methylene)]bis(pyridin-1-ium-4-olate): A compound with pyridinium units instead of imidazolium.
The uniqueness of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) lies in its specific structural arrangement, which imparts distinct photophysical and chemical properties.
特性
CAS番号 |
561000-14-4 |
|---|---|
分子式 |
C30H40N4+2 |
分子量 |
456.7 g/mol |
IUPAC名 |
3-butyl-1-[[8-[(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]anthracen-1-yl]methyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C30H38N4/c1-3-5-13-31-15-17-33(23-31)21-27-11-7-9-25-19-26-10-8-12-28(30(26)20-29(25)27)22-34-18-16-32(24-34)14-6-4-2/h7-12,15-20H,3-6,13-14,21-24H2,1-2H3/p+2 |
InChIキー |
HMQKHGGFXNRPPC-UHFFFAOYSA-P |
正規SMILES |
CCCCN1C[NH+](C=C1)CC2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C[NH+]5CN(C=C5)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)




![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)

![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)
